Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate
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Overview
Description
Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate is a complex organic compound characterized by its intricate molecular structure. This compound features a phenyl ring substituted with methoxy groups, a pyridine ring with a methylsulfanyl group, and an amide linkage. Its unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl and pyridine structures. The phenyl ring is often synthesized through a Friedel-Crafts acylation reaction, while the pyridine ring can be constructed using the Chichibabin pyridine synthesis. The final step involves forming the amide bond through a coupling reaction between the phenyl and pyridine intermediates.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenyl and pyridine derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 3-(3,4-dimethoxyphenyl)propionate: Similar phenyl structure but lacks the pyridine and amide groups.
Methyl 3-(3,4-dimethoxyphenyl)acetate: Similar phenyl structure with a different ester group.
Methyl 3-(3,4-dimethoxyphenyl)butanoate: Similar phenyl structure with a longer carbon chain.
Uniqueness: The presence of the pyridine ring and the amide linkage in Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate distinguishes it from other similar compounds, providing unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its complex structure and diverse reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
methyl 3-(3,4-dimethoxyphenyl)-3-[(2-methylsulfanylpyridine-3-carbonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-24-15-8-7-12(10-16(15)25-2)14(11-17(22)26-3)21-18(23)13-6-5-9-20-19(13)27-4/h5-10,14H,11H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKGDEBUJWEJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)NC(=O)C2=C(N=CC=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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